Cas no 847744-34-7 (2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide)

2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(3-fluorobenzyl)-N-methylacetamide
- EN300-13584
- Z94601336
- CS-0233742
- 847744-34-7
- 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide
- AKOS008049098
- G38706
- 2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide
-
- インチ: InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
- InChIKey: NZGSVRDDFHWXKD-UHFFFAOYSA-N
- SMILES: CN(Cc1cccc(c1)F)C(=O)CCl
計算された属性
- 精确分子量: 215.0513198Da
- 同位素质量: 215.0513198Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- XLogP3: 1.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 311.6±32.0 °C at 760 mmHg
- フラッシュポイント: 142.2±25.1 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C377968-50mg |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 50mg |
$ 70.00 | 2022-04-01 | ||
Enamine | EN300-13584-0.05g |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95% | 0.05g |
$64.0 | 2023-05-01 | |
Enamine | EN300-13584-250mg |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95.0% | 250mg |
$105.0 | 2023-09-30 | |
Enamine | EN300-13584-2500mg |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95.0% | 2500mg |
$558.0 | 2023-09-30 | |
A2B Chem LLC | AV30890-500mg |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95% | 500mg |
$243.00 | 2024-04-19 | |
Enamine | EN300-13584-5000mg |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95.0% | 5000mg |
$825.0 | 2023-09-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304412-250mg |
2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95% | 250mg |
¥2590.00 | 2024-07-28 | |
A2B Chem LLC | AV30890-10g |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95% | 10g |
$1324.00 | 2024-04-19 | |
1PlusChem | 1P019OTM-100mg |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95% | 100mg |
$148.00 | 2024-04-21 | |
1PlusChem | 1P019OTM-5g |
2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide |
847744-34-7 | 95% | 5g |
$1082.00 | 2024-04-21 |
2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamideに関する追加情報
Comprehensive Analysis of 2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide (CAS No. 847744-34-7)
2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide (CAS No. 847744-34-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloroacetamide backbone and 3-fluorophenyl moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in modulating enzyme activity and receptor interactions.
The compound's N-methylacetamide group contributes to its stability and solubility, while the fluorophenyl ring enhances its binding affinity to biological targets. Recent studies highlight its relevance in developing novel crop protection agents, aligning with the growing demand for sustainable agriculture solutions. As the industry shifts toward eco-friendly alternatives, 847744-34-7 is being investigated for its low environmental persistence compared to traditional agrochemicals.
In pharmaceutical applications, 2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide shows promise as a precursor for central nervous system (CNS) therapeutics. Its ability to cross the blood-brain barrier has sparked interest in neurological disorder research, coinciding with rising global focus on Alzheimer's and Parkinson's disease treatments. The compound's fluorine substitution—a trending modification in modern drug design—improves metabolic stability, addressing a key challenge in pharmacokinetic optimization.
Analytical characterization of CAS 847744-34-7 reveals excellent thermal stability up to 200°C, making it suitable for high-temperature industrial processes. Advanced techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical studies. These properties respond to the pharmaceutical industry's need for reliable building blocks in high-throughput screening platforms.
The synthesis of 2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide typically involves a Schotten-Baumann reaction between 3-fluorobenzylamine and chloroacetyl chloride, followed by N-methylation. Recent process optimization has achieved yields exceeding 85%, addressing cost-efficiency concerns in large-scale production. This advancement supports the compound's growing commercial viability, particularly for contract manufacturing organizations (CMOs) serving the global pharmaceutical market.
Environmental fate studies indicate that 847744-34-7 undergoes rapid hydrolysis under alkaline conditions, minimizing bioaccumulation risks. This characteristic aligns with green chemistry principles and regulatory trends favoring biodegradable compounds. Such properties make it a candidate for replacing persistent organic pollutants in certain industrial applications, responding to increasing ESG (Environmental, Social, and Governance) investment criteria.
From a commercial perspective, 2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide is available through specialty chemical suppliers with Good Manufacturing Practice (GMP) certification. Market analysts note growing demand from Asia-Pacific research hubs, driven by expanding biotechnology sectors in India and China. The compound's patent landscape shows limited restrictions, encouraging broader academic and industrial exploration.
Future research directions may explore 847744-34-7's potential in proteolysis targeting chimeras (PROTACs), an emerging therapeutic modality. Its bifunctional structure could serve as a linker between target proteins and E3 ubiquitin ligases. This application taps into the booming targeted protein degradation market, projected to exceed $6 billion by 2030, according to recent industry reports.
Quality control protocols for 2-chloro-N-(3-fluorophenyl)methyl-N-methylacetamide emphasize residual solvent monitoring and genotoxic impurity assessment, reflecting heightened regulatory scrutiny in pharmaceutical intermediates. Advanced analytical methods like GC headspace analysis ensure compliance with ICH Q3C guidelines, meeting the pharmaceutical industry's evolving quality standards.
In conclusion, CAS No. 847744-34-7 represents a chemically intriguing and commercially relevant building block with multifaceted applications. Its balanced properties—combining synthetic accessibility, structural versatility, and favorable environmental profile—position it as a valuable asset in both pharmaceutical innovation and sustainable agrochemical development. As research continues, this compound may unlock new possibilities in precision medicine and green chemistry initiatives shaping the future of chemical sciences.
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